molecular formula C13H10N4OS B2360369 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 896024-56-9

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one

Cat. No.: B2360369
CAS No.: 896024-56-9
M. Wt: 270.31
InChI Key: GHDAMFXQPKFOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential in various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of new derivatives of quinazolin-4(3H)-ones, such as “this compound”, can be achieved by the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine . The presence of different substituents in the anthranilic acids, including halogen atoms, methoxy, and methyl groups, does not interfere with the reaction .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound can be synthesized through the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various synthesis methods have been developed for quinazolin-4(3H)-ones. For example, one method involves the amidine arylation of 2-bromo or 2-iodo benzoate esters with amidines to produce substituted quinazolin-4(3H)-ones with yields ranging from 44-89% (Bryan Li et al., 2013). Another approach uses molecular iodine for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to synthesize 2-aryl quinazolin-4(3H)-ones (Shabber Mohammed et al., 2015).

  • Chemical Modification and Catalysis

    Different catalysts have been employed to facilitate the synthesis of quinazolin-4(3H)-ones. For instance, InCl3 catalysis is used for the synthesis of 2-aryl quinazolin-4(3H)-ones, and this method has been extended to synthesize pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have potential medicinal applications (Naveen Mulakayala et al., 2012).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Properties

    Quinazolin-4(3H)-ones have been investigated for their antimicrobial properties. For instance, a study synthesized 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, which showed broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Vipul M. Buha et al., 2012).

  • Anticancer Potential

    Several quinazolin-4(3H)-one derivatives have been explored for their anticancer activities. For instance, compounds synthesized using InCl3 catalysis were evaluated in vitro against cancer cell lines, and some showed significant anti-proliferative properties (Naveen Mulakayala et al., 2012). Another study reported the synthesis and evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments, with some compounds showing promising antitumor activity (Ibrahim A. Al-Suwaidan et al., 2013).

Immunology and Biochemistry

  • Immunotropic Activity

    Research on quinazoline derivatives includes studies on their immunotropic activities. For example, new quinazoline derivatives demonstrated corrective action on proliferation processes in immunocompetent organs in animal models (A. Tsibizova et al., 2021).

  • Anti-inflammatory Effects

    Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory effects. One study synthesized new quinazolin-4(3H)-one derivatives and evaluated their antimicrobial and anti-inflammatory effects, showcasing their potential as therapeutic agents (O. Fathalla et al., 2008).

Properties

IUPAC Name

2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDAMFXQPKFOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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